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Iron;molybdenum

Heterogeneous catalysis Methanol oxidation Formaldehyde production

Iron molybdenum (CAS 12023-50-6), commonly referred to as ferromolybdenum or iron molybdate depending on application context, is a binary iron–molybdenum system existing in multiple forms: as a ferroalloy with 55–75% Mo for steelmaking , as the stoichiometric catalyst Fe₂(MoO₄)₃ for selective oxidation , and as FeMo sulfide for hydrotreating catalysis. In steelmaking, ferromolybdenum serves as the principal vehicle for introducing molybdenum into iron matrices, dissolving in both alpha- and gamma-iron to form complex carbides such as (FeMo)₆C and Fe₂₁Mo₂C₆.

Molecular Formula Fe3Mo2
Molecular Weight 359.4 g/mol
CAS No. 12023-50-6
Cat. No. B14711369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;molybdenum
CAS12023-50-6
Molecular FormulaFe3Mo2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Fe].[Mo].[Mo]
InChIInChI=1S/3Fe.2Mo
InChIKeyRQQGPUVDZUKACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Molybdenum (CAS 12023-50-6) for Industrial Procurement: Core Identity and Structural Baseline


Iron molybdenum (CAS 12023-50-6), commonly referred to as ferromolybdenum or iron molybdate depending on application context, is a binary iron–molybdenum system existing in multiple forms: as a ferroalloy with 55–75% Mo for steelmaking [1], as the stoichiometric catalyst Fe₂(MoO₄)₃ for selective oxidation [2], and as FeMo sulfide for hydrotreating catalysis [3]. In steelmaking, ferromolybdenum serves as the principal vehicle for introducing molybdenum into iron matrices, dissolving in both alpha- and gamma-iron to form complex carbides such as (FeMo)₆C and Fe₂₁Mo₂C₆ [4]. In catalysis, iron molybdate is the industrial workhorse for methanol-to-formaldehyde conversion, typically formulated with a Mo/Fe atomic ratio of 2–3 to balance activity and selectivity [2]. This compound's dual industrial identity—metallurgical additive and heterogeneous catalyst—makes procurement specification critically dependent on the intended downstream application, and not all iron molybdenum forms are functionally interchangeable.

Why Iron Molybdenum (CAS 12023-50-6) Cannot Be Substituted by Generic In-Class Analogs: The Substitution Risk Baseline


Iron molybdenum compounds occupy a distinct performance envelope that cannot be replicated by substituting structurally similar molybdates, vanadates, or alternative ferroalloy additives. In methanol oxidation, iron vanadate catalysts exhibit lower formaldehyde selectivity than commercial iron molybdate, rendering them industrially non-viable without increased feedstock costs [1]. In hydrotreating, FeMo sulfide delivers higher aromatic hydrogenation activity than conventional CoMo catalysts despite lower hydrodesulfurization (HDS) activity, creating a unique selectivity profile that CoMo or NiMo systems cannot match [2]. In steelmaking, molybdenum's combined enhancement of hardenability, high-temperature strength, and pitting corrosion resistance distinguishes it from vanadium—which primarily improves wear resistance—and from niobium—which predominantly refines grain structure [3], [4]. These multidimensional performance gaps mean that simple compositional substitution without quantitative validation carries a high risk of functional failure in the target application.

Iron Molybdenum (CAS 12023-50-6) Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Formaldehyde Selectivity vs. Silver Catalyst: Yield and Process Robustness Advantage

In methanol-to-formaldehyde oxidation, the iron molybdate catalyst (Fe₂O₃–MoO₃) operates at lower temperatures than the competing silver catalyst process and achieves approximately 95% selectivity to formaldehyde [1]. Silver catalysts require a methanol-rich air mixture and are more sensitive to contamination by normal methanol impurities, whereas Fe-Mo catalysts enable the direct oxidation of a methanol-poor air mixture with greater impurity tolerance [1]. Optimized Fe₂(MoO₄)₃/MoO₃ nano-rod catalysts with a Mo/Fe atomic ratio of 2.2:1 achieve methanol conversion ≥99.5% and formaldehyde selectivity ≥96.0% [2]. Mechanochemically prepared iron molybdate can reach formaldehyde yield of 95.2% and selectivity of 97.56% under optimized ball-milling conditions [3].

Heterogeneous catalysis Methanol oxidation Formaldehyde production

Aromatics Hydrogenation Selectivity vs. CoMo: Higher Volumetric Activity Despite Lower Surface Area

In a direct head-to-head evaluation using an upflow fixed-bed reactor with uncracked gas oil, an unsupported FeMo sulfide catalyst was compared against a commercial desulfurization-selective CoMo catalyst. Despite the FeMo catalyst having much lower surface area and lower hydrodesulfurization (HDS) activity, it exhibited higher volumetric activity for total aromatics reduction than the conventional CoMo catalyst [1]. This demonstrates that FeMo sulfide provides a distinct selectivity advantage for hydrodearomatization (HDA) in feedstocks where aromatic saturation is the primary process objective rather than sulfur removal.

Hydrotreating catalysis Hydrodearomatization Refinery catalyst selection

Hydrodesulfurization Activity: Fe-Promoted MoS₂ vs. Unpromoted MoS₂—Twofold Activity Gain

In the hydrodesulfurization (HDS) of dibenzothiophene (DBT), a novel bimetallic FeMoS catalyst (Mo-4) prepared by in-situ activation from Fe(III)-containing thiomolybdate salts exhibited nearly two times greater HDS activity than the reference unpromoted MoS₂ catalyst (Mo-1) [1]. The activity ranking was Mo-4 > Mo-3 ≈ Mo-1 > Mo-2, indicating that iron incorporation and carbon content significantly affect catalytic performance. However, the bimetallic catalyst showed less favorable selectivity toward hydrogenation products compared to the reference, highlighting a trade-off between activity and product selectivity [1]. Separately, an iron promoting effect (Fe/Mo ~ 0.1) was observed on both alumina- and titania-supported FeMo HDS catalysts for thiophene conversion [2].

Hydrodesulfurization Bimetallic sulfide catalysts Dibenzothiophene conversion

Yield Strength Enhancement in Microalloyed Steel: Nb–Mo vs. Nb–Ti Precipitation Strengthening

In a direct comparative study of hot-rolled microalloyed steels, Nb–Mo steel achieved a yield strength of 600 MPa, significantly exceeding the 525 MPa yield strength of Nb–Ti steel with comparable polygonal and acicular ferrite microstructure [1]. The yield strength increment from precipitation hardening in Nb–Mo steel reached 182.7 MPa, higher than that of Nb–Ti steel. The superior performance was attributed to finer, more uniformly distributed MC-type carbides in the Nb–Mo system: the mass fraction of fine particles (<10 nm) was 58.4% for Nb–Mo steel versus only 30.0% for Nb–Ti steel [1]. The Mo/Nb ratio in the MC carbides was 0.41, and molybdenum decreased the diffusivity of carbide-forming species, delaying precipitate coarsening [1].

Microalloyed steel Precipitation hardening HSLA steel design

Pitting Corrosion Resistance: Molybdenum-Driven Pitting Potential Increase in Fe-Cr Ferritic Steels

In Fe-18%Cr ferritic stainless steels, increasing molybdenum content from 2% to 10% raised the pitting potential from −50 mV_SCE to approximately 1200 mV_SCE in 1M LiCl solution [1]. This represents a pitting potential increase of ~1250 mV, indicating a dramatic enhancement in resistance to localized chloride-induced corrosion. In contrast, in 1M LiBr solution, the pitting potential increased from 125 mV_SCE to only 560 mV_SCE over the same Mo range, a much smaller increment of 435 mV [1]. The data demonstrate that Mo's corrosion protection efficacy is both concentration-dependent and halide-specific. For comparison, the widely used corrosion resistance index for stainless steels weights molybdenum at 3× the effect of chromium (Cr + 3×Mo, in mass%), and ferritic steels with this index exceeding 32–35 show superior pitting resistance to austenitic grades [2].

Corrosion science Stainless steel alloying Pitting potential

Iron Molybdenum (CAS 12023-50-6) Best-Fit Procurement Scenarios: Evidence-Linked Industrial Applications


Formaldehyde Production via Methanol Oxidation: Iron Molybdate Catalyst Procurement

For industrial formaldehyde plants using the Formox process or equivalent direct oxidation route, iron molybdate catalysts with Mo/Fe atomic ratio 2–3 deliver ≥95% formaldehyde selectivity at near-complete methanol conversion (≥99.5%) while operating at lower temperatures than silver-based alternatives [1]. Procurement specifications should mandate a Mo/Fe ratio of 2.2–2.6, validated by the evidence that nano-rod Fe₂(MoO₄)₃/MoO₃ at Mo/Fe = 2.2:1 achieves ≥96.0% selectivity, and mechanochemically synthesized catalyst at Mo/Fe = 2.6 yields 100% conversion with 92.27% formaldehyde yield [2]. Iron vanadate alternatives, despite lower metal volatility, remain industrially non-preferred due to inferior formaldehyde selectivity [3].

High-Strength Low-Alloy (HSLA) Steel Design: Nb–Mo Synergy for Precipitation-Strengthened Grades

For HSLA steel production targeting yield strength ≥600 MPa, ferromolybdenum addition in combination with niobium is quantitatively justified over Nb–Ti microalloying. The Nb–Mo system achieves a 600 MPa yield strength versus 525 MPa for Nb–Ti (a +75 MPa advantage), driven by a finer precipitate dispersion with 58.4% of particles below 10 nm compared to only 30.0% in Nb–Ti steel [4]. Ferromolybdenum with 55–75% Mo content, melting temperature 1800–1900 °C, and density ~9 g/cm³ should be specified for ladle metallurgy addition to achieve the target Mo/Nb ratio of approximately 0.41 in MC-type carbides [5], [4].

Chloride-Rich Corrosion Environments: Molybdenum-Alloyed Ferritic Stainless Steel Selection

For applications in seawater, desalination, or chemical processing where chloride-induced pitting corrosion limits component life, the quantitative evidence supports specifying Fe-Cr-Mo ferritic steels with Mo content calibrated to the target pitting potential. Increasing Mo from 2% to 10% in Fe-18%Cr steel raises the pitting potential from −50 mV_SCE to +1200 mV_SCE in 1M LiCl, with each weight percent Mo contributing approximately +156 mV of pitting resistance [6]. Procurement should target the Cr + 3×Mo (mass%) corrosion index exceeding 32–35, where ferritic stainless steels demonstrate superior pitting resistance to equivalent austenitic grades [7]. Ferromolybdenum is the preferred Mo delivery form for achieving these alloy compositions.

Selective Hydrodearomatization Catalyst Deployment: FeMo Sulfide for Aromatics Saturation

In refinery or coal-liquid upgrading scenarios where deep aromatic saturation is prioritized over sulfur removal, bulk FeMo sulfide catalysts provide a unique selectivity advantage over conventional CoMo/Al₂O₃ systems. The evidence shows that unsupported FeMo sulfide delivers higher volumetric activity for total aromatics reduction than a commercial CoMo catalyst of much higher surface area [8]. For thiophene HDS, FeMo carbide catalysts on activated carbon achieve 98.1% conversion, within 1.3 percentage points of commercial CoMo (99.4%), while maintaining the hydrogenation-selectivity advantage [9]. This catalyst system is particularly relevant for processing highly aromatic feedstocks where thermal stability and HDN selectivity are valued over maximum HDS activity.

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